2Z,10Z-Vitamin K2
Description
Overview of Vitamin K Series and Menaquinone Diversity
The vitamin K family is a group of fat-soluble compounds essential for various physiological processes, most notably blood coagulation and calcium metabolism. vulcanchem.comsynzeal.com All members of this family share a common 2-methyl-1,4-naphthoquinone ring structure. researchgate.netnih.gov The naturally occurring forms are broadly classified into two types: vitamin K1 (phylloquinone) and vitamin K2 (menaquinones). vulcanchem.com
Vitamin K1 is synthesized by plants and is the primary form of vitamin K in the diet, found abundantly in green leafy vegetables. researchgate.netmdpi.com Vitamin K2 encompasses a series of molecules known as menaquinones (MKs), which are primarily of bacterial origin and are found in fermented foods and animal products. mdpi.comnih.gov Menaquinones are differentiated by the length of their unsaturated isoprenoid side chain attached at the 3-position of the naphthoquinone ring. researchgate.net These different forms are designated as MK-n, where 'n' represents the number of repeating isoprene (B109036) units, ranging from MK-4 to MK-13. mdpi.comwikipedia.org Among the most studied menaquinones are MK-4, MK-7, and MK-9. mdpi.com
Table 1: Major Forms of Vitamin K
| Form | Name(s) | Common Sources | Primary Role |
|---|---|---|---|
| Vitamin K1 | Phylloquinone | Green leafy vegetables (e.g., spinach, kale), plant oils mdpi.comiarc.fr | Primary dietary source, involved in coagulation synzeal.commdpi.com |
| Vitamin K2 | Menaquinones (MK-n) | Fermented foods (e.g., natto, cheese), animal products (e.g., liver, eggs) nih.govCurrent time information in New York, NY, US.researchgate.net | Bone and cardiovascular health, coagulation nih.govbalchem.com |
| Vitamin K3 | Menadione (B1676200) | Synthetic | Pro-vitamin, converted to MK-4 in animal tissues molnar-institute.com |
Stereochemical Complexity within the Menaquinone Family
The presence of double bonds within the repeating isoprene units of the menaquinone side chain introduces significant stereochemical complexity. x-mol.net This results in the potential for multiple geometric isomers, specifically cis (Z) and trans (E) configurations, for each menaquinone type. mdpi.com The spatial arrangement of the side chain is critical for biological activity, as it determines the molecule's shape and its ability to interact with vitamin K-dependent enzymes. mdpi.comresearchgate.net
Scientific consensus indicates that the all-trans isomer, which has a linear side chain, is the most biologically active form of vitamin K2. wikipedia.orgbalchem.com In contrast, cis isomers, which feature a "bent" or "kinked" molecular structure, are considered biologically ineffectual or to have significantly diminished activity. mdpi.comeuropa.eu Studies have shown that the cis forms of vitamin K may exhibit as little as 1% of the biological activity of their trans counterparts. nih.govmolnar-institute.com This reduced activity is attributed to the non-linear shape of cis isomers, which impairs their interaction with key enzymes like γ-glutamyl carboxylase. mdpi.comresearchgate.net
Unique Structural Features of 2Z,10Z-Vitamin K2 Isomer
This compound is a specific geometric isomer of menaquinone-4 (MK-4). Like all MK-4 variants, its structure consists of a 2-methyl-1,4-naphthoquinone core attached to a side chain composed of four isoprene units. The designation "2Z,10Z" precisely describes the stereochemistry of the double bonds within this side chain.
Specifically, the nomenclature indicates:
2Z : The double bond originating at the second carbon of the side chain (the first double bond in the isoprenoid chain) has a Z or cis configuration.
10Z : The double bond originating at the tenth carbon of the side chain (the third double bond in the isoprenoid chain) also has a Z or cis configuration.
This configuration results in a distinctly non-linear, kinked molecular structure compared to the biologically active all-trans-MK-4. This structural difference is the primary determinant of its distinct chemical and biological properties.
Table 2: Structural Comparison of MK-4 Isomers
| Isomer | Configuration | Side Chain Structure | Expected Bioactivity |
|---|---|---|---|
| all-trans-MK-4 | 2E, 6E, 10E | Linear | High |
| This compound | 2Z, 6E, 10Z | Non-linear (Bent/Kinked) | Negligible/Very Low |
Rationale for Advanced Academic Investigation of this compound
The advanced academic investigation of specific cis isomers like this compound, despite their presumed lack of biological activity, is scientifically crucial for several reasons:
Quality Control and Purity Assessment: Cis isomers of menaquinones can be formed as impurities during the chemical synthesis of vitamin K2 supplements or can arise from the degradation of the all-trans form under improper storage conditions, such as exposure to light. researchgate.netresearchgate.net The presence of these isomers can reduce the potency of a supplement. Therefore, studying specific isomers like this compound is essential for developing analytical standards to ensure the purity and quality of commercial vitamin K2 products. nih.govmolnar-institute.com
Understanding Structure-Activity Relationships: By studying the biological effects (or lack thereof) of structurally defined inactive isomers, researchers can better understand the precise molecular requirements for vitamin K activity. Comparing the interactions of cis and trans isomers with enzymes provides insight into the mechanism of action of vitamin K-dependent proteins. mdpi.comacs.org
Evaluation of Potential Interference: It is important to investigate whether cis isomers like this compound can act as competitive inhibitors or otherwise interfere with the metabolic pathways of the active all-trans form.
Toxicological Assessment: As cis isomers are distinct chemical entities not typically found in nature, their metabolic fate and potential toxicity must be evaluated to ensure the safety of supplements that may contain them as impurities. molnar-institute.com
Scope and Objectives of Research on this compound
The scientific rationale for investigating this compound dictates a specific set of research objectives, primarily centered around chemistry and biochemistry.
The principal objectives include:
Analytical Method Development: To design, validate, and implement robust analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the precise separation, identification, and quantification of the this compound isomer from complex mixtures containing other menaquinone isomers. nih.govacs.orgmdpi.com
Stereospecific Synthesis: To develop synthetic chemical pathways that allow for the creation of pure this compound. This pure compound can then serve as a certified reference standard for analytical laboratories and for use in controlled biological assays.
Biochemical Characterization: To conduct in vitro studies to formally assess the biological activity of pure this compound. Key experiments would measure its efficacy as a cofactor for the enzyme γ-glutamyl carboxylase in comparison to all-trans-MK-4. nih.gov
Metabolic and Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion of the this compound isomer to understand how the body processes it and to assess any potential for bioaccumulation or interference with active vitamin K metabolism.
Properties
Molecular Formula |
C₃₁H₄₀O₂ |
|---|---|
Molecular Weight |
444.65 |
Synonyms |
2-Methyl-3-((2Z,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione; 2Z,10Z-Vitamin K2(20) |
Origin of Product |
United States |
**structural Elucidation and Conformational Analysis of 2z,10z Vitamin K2**
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of complex organic molecules like vitamin K2. Different spectroscopic methods provide complementary information, which, when combined, offers a comprehensive understanding of the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the geometric isomers (cis/trans or Z/E) of vitamin K2. researchgate.netresearchgate.net The chemical environment of each atom in the molecule influences its magnetic properties, resulting in unique signals in the NMR spectrum. For vitamin K2, the configuration of the double bonds in the isoprenoid side chain significantly affects the chemical shifts of nearby protons and carbons.
The use of benzene-d6 (B120219) as a solvent in NMR studies has proven particularly effective for resolving cis/trans mixtures of menaquinone analogues, as the signals for different isomers often merge in more common solvents like chloroform-d. acs.org In some syntheses of menaquinone derivatives, while the Z-isomer was not observed in the NMR spectrum, its complete absence could not be definitively concluded. mdpi.com The separation of the trans isomer is crucial for biological studies, as evidence suggests that the cis isomer may not be biologically active. acs.org
Multidimensional NMR techniques are employed to analyze fractions of cis/trans isomers of menaquinone-7 (B21479), allowing for the assignment of their chemical structures. researchgate.net For instance, in the synthesis of a menaquinone-2 (MK-2) analogue, the product was obtained as a mixture of trans and cis isomers, which could be distinguished by their distinct NMR spectra in benzene-d6. acs.org
Table 1: Representative ¹H NMR Data for a Vitamin K2 Analogue
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-5, H-8 | 8.00–8.07 | m | |
| H-6, H-7 | 7.00–7.05 | m | |
| H-1' | 5.12 | t | 7.0 |
| H-2' | 3.26 | d | 7.0 |
| CH₃ at C-2 | 1.98 | s |
Data derived from a study on a trans-MK-2 analogue and is presented for illustrative purposes. acs.org
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of vitamin K2 isomers. nih.gov High-resolution mass spectrometry (HRMS), often coupled with techniques like time-of-flight (TOF) analysis, provides highly accurate mass measurements that help to identify different isomers. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is particularly useful for analyzing vitamin K2 in complex mixtures, such as premixes and finished products, due to its high sensitivity, specificity, and accuracy. eurofinsus.com It allows for the detection of the correct isomer that is nutritionally active. eurofinsus.com For example, the most abundant ion in the mass spectrum of menaquinone-7 (MK-7) is often detected at an m/z of 187.0759, which corresponds to the 2-methylnaphthoquinone "head" of the molecule. researchgate.net
Different ionization techniques, such as electrospray ionization (ESI), are employed, although they can be susceptible to ion suppression effects from co-eluting matrix components. thermofisher.com
Table 2: Mass Spectrometry Data for a Menaquinone Analogue
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 311.2006 | 311.2018 |
Data for a cis/trans mixture of an MK-2 analogue. acs.org
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies. For vitamin K2, these methods can identify the characteristic vibrations of the naphthoquinone ring and the isoprenoid side chain.
Studies on menadione (B1676200) (vitamin K3), a related compound, have utilized mid-infrared (MIR) spectroscopy to understand the relationship between its chemical structure and vibrational bands. mdpi.com Time-resolved resonance Raman spectroscopy has been used to study the radical anions of menaquinone, providing insights into the structure-function relationships of quinones in biological processes. acs.orgacs.org These studies reveal that the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies are coupled. acs.org
UV-Visible spectroscopy is used to characterize the chromophore of vitamin K2, which is the part of the molecule that absorbs light. msu.edu The 2-methyl-1,4-naphthoquinone ring system is the primary chromophore in vitamin K2. researchgate.net
The UV absorption spectrum of vitamin K2 typically shows characteristic maxima. ptfarm.pl For instance, the absorption spectra for vitamin K1 and K2 are similar, with two maxima at approximately 240 nm and 260 nm. mdpi.com The specific absorption maxima can vary slightly depending on the solvent used. For example, in ethyl alcohol, vitamin K2 exhibits maxima at 247 nm and 267 nm. msu.edu This technique is often used in conjunction with chromatography for the quantitative analysis of vitamin K isomers. chromatographyonline.com
Table 3: UV Absorption Maxima for Vitamin K2
| Solvent | Wavelength (λmax) |
|---|---|
| Not specified | ~240 nm, ~260 nm mdpi.com |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Stereochemical Determination and Configurational Assignment
The biological activity of vitamin K2 is highly dependent on its stereochemistry, particularly the geometry of the double bonds in the isoprenoid side chain. mdpi.com Therefore, accurately determining the configuration of these double bonds is crucial.
The separation and identification of geometric isomers of vitamin K2 often require specialized chromatographic techniques. High-performance liquid chromatography (HPLC) is a widely used method. chromatographyonline.com The use of specific stationary phases, such as C30 columns, can enhance the resolution of vitamin K isomers. chromatographyonline.com
Argentation chromatography, which involves the use of silver ions, is another effective technique for separating menaquinone-7 isomers. researchgate.net The silver ions interact differently with the cis and trans double bonds, allowing for their separation. The separated fractions can then be analyzed by NMR to assign the configuration of the isoprenoid side chain. researchgate.net
Stereochemical Nomenclature and Isomeric Purity Assessment
The stereochemical configuration of Vitamin K2 is paramount to its biological activity. The nomenclature "2Z,10Z-Vitamin K2" specifies the geometry at two double bonds within the polyisoprenoid side chain attached to the 2-methyl-1,4-naphthoquinone ring. Following IUPAC rules, the 'Z' designation (from the German zusammen, meaning together) indicates that the higher-priority substituents are on the same side of the double bond. In this case, it refers to the configuration at the second and tenth carbon atoms of the isoprenoid chain. This is in contrast to the E (entgegen, opposite) isomer, which is more commonly found in biologically active, all-trans menaquinones.
The presence of cis (Z) isomers is often a result of synthesis processes or degradation from light exposure. chromatographyonline.com Since the all-trans isomer is generally considered the most biologically effective form, the assessment of isomeric purity is a critical quality control parameter. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for separating and quantifying vitamin K isomers. chromatographyonline.comthermofisher.com The choice of stationary phase and mobile phase is crucial for achieving resolution between closely related stereoisomers. For instance, specialized columns like C30 are designed to provide high shape selectivity for hydrophobic, structurally similar isomers. chromatographyonline.comthermofisher.com The separation is often influenced by temperature, with lower temperatures sometimes improving selectivity at the cost of broader peaks. chromatographyonline.comthermofisher.com
Table 1: Illustrative HPLC Purity Assessment Data for a Vitamin K2 Sample This table represents typical data obtained from an HPLC analysis for isomeric purity.
| Parameter | Result | Method |
|---|---|---|
| Analyte | Vitamin K2 (as MK-7) | HPLC with UV Detection |
| All-trans Isomer (%) | 99.6% | USP Monograph 43 |
| 2Z-Isomer (%) | 0.15% | Internal Method |
| Other Cis Isomers (%) | 0.25% | Internal Method |
| Total Cis Isomers (%) | < 1.0% | USP Requirement (<2%) nih.gov |
Computational Chemistry and Molecular Modeling
Computational methods provide profound insights into the molecular properties of this compound at an atomic level, complementing experimental data.
Quantum Mechanical Calculations for Electronic Structure
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules like this compound. nih.govagh.edu.pl These calculations can determine fundamental properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov
The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more reactive. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict these values. nih.gov The MEP map reveals regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. nih.gov
Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table is a hypothetical representation of results from a DFT study.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.05 eV | Relates to electron-donating ability |
| LUMO Energy | -2.15 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.90 eV | Indicator of chemical reactivity and kinetic stability |
Conformational Analysis and Energy Minima Studies
The long, flexible isoprenoid side chain of this compound can adopt numerous conformations. Conformational analysis aims to identify the stable, low-energy structures (energy minima) that the molecule is likely to adopt. verachem.com Methods like systematic grid searches or stochastic approaches (e.g., Monte Carlo) are used to explore the potential energy surface. wavefun.com
Table 3: Hypothetical Relative Energies of Low-Energy Conformers of this compound This table illustrates potential results from a conformational analysis study.
| Conformer ID | Key Dihedral Angles (τ1, τ2, ...) | Relative Energy (kcal/mol) | Predicted Population (%) at 298K |
|---|---|---|---|
| Conf-01 (Global Min.) | (175°, -95°, ...) | 0.00 | 45.2% |
| Conf-02 | (-88°, 178°, ...) | 0.75 | 22.1% |
| Conf-03 | (176°, 98°, ...) | 1.20 | 13.5% |
| Conf-04 | (75°, -92°, ...) | 2.50 | 3.8% |
Molecular Dynamics Simulations of this compound in various environments
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. mdpi.com For this compound, MD simulations can model its dynamics within relevant biological environments, such as a lipid bilayer, which mimics a cell membrane. researchgate.netnih.gov
In a typical setup, the vitamin K2 molecule is placed within a pre-equilibrated membrane model (e.g., dipalmitoylphosphatidylcholine - DPPC, or dilinoleoylphosphatidylcholine (B162881) - DLPC) and solvated with water. researchgate.netnih.gov The simulation, governed by a force field (like CHARMM or AMBER), calculates the forces on each atom and integrates Newton's equations of motion, revealing how the molecule moves, flexes, and interacts with its surroundings over nanoseconds to microseconds. mdpi.com Such simulations can predict the preferred location and orientation of the molecule within the membrane, the conformational changes of its side chain, and its effect on membrane properties like fluidity and thickness. nih.govdiva-portal.org
Prediction of Spectroscopic Properties from First Principles
Quantum mechanical methods can predict spectroscopic properties from the fundamental principles of physics, providing a powerful way to validate experimental data or interpret complex spectra. abinit.org
For instance, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net This can help assign specific electronic transitions to the observed spectral features.
Similarly, the magnetic shielding tensors for each nucleus can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These tensors are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Comparing the predicted ¹H and ¹³C NMR spectra with experimental results can be invaluable for confirming the structure and stereochemistry of the 2Z,10Z isomer. researchgate.net
Table 4: Illustrative First-Principles Prediction of Spectroscopic Data for this compound This table shows hypothetical data from quantum mechanical spectroscopic predictions.
| Spectroscopic Parameter | Predicted Value | Experimental Value (Hypothetical) |
|---|---|---|
| UV-Vis λmax,1 (π→π)* | 249 nm | 248 nm |
| UV-Vis λmax,2 (n→π)* | 335 nm | 332 nm |
| ¹³C NMR (C2-CH₃) | 15.8 ppm | 16.1 ppm |
| ¹H NMR (C2-CH=) | 5.15 ppm (t) | 5.12 ppm (t) |
**biosynthetic Pathways and Enzymatic Mechanisms of 2z,10z Vitamin K2**
Microbial Biosynthesis of Menaquinones: General Principles
Menaquinones (MK-n), collectively known as vitamin K2, are lipid-soluble molecules essential for the electron transport chain in most Gram-positive and many Gram-negative bacteria. google.comfrontiersin.org Their biosynthesis is a multi-step process involving the assembly of two key structural components: a naphthoquinone ring and a polyisoprenoid side chain. researchgate.net The synthesis of these precursors originates from distinct and highly conserved primary metabolic pathways.
The naphthoquinone ring is typically derived from chorismate, a key branch-point intermediate in the shikimate pathway . nih.govmdpi.com Through a series of enzymatic reactions encoded by the men gene cluster (menF, menD, menH, menC, menE, menB), chorismate is converted to 1,4-dihydroxy-2-naphthoate (DHNA), which serves as the direct precursor to the ring structure of menaquinone. mdpi.comresearchgate.net The first committed step in this pathway is the conversion of chorismate to isochorismate, catalyzed by the enzyme isochorismate synthase (MenF). nih.gov
The polyisoprenoid side chain, which varies in length (from n=1 to 14) among different bacterial species, is built from the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orguliege.be Microorganisms utilize two primary pathways to generate IPP and DMAPP:
The Methylerythritol Phosphate (B84403) (MEP) Pathway: Found in most bacteria, including Bacillus subtilis and Escherichia coli, this pathway starts from glyceraldehyde-3-phosphate and pyruvate. researchgate.netrsc.org
The Mevalonate (B85504) (MVA) Pathway: Utilized by archaea, eukaryotes, and some bacteria like Lactococcus lactis, this pathway begins with acetyl-CoA. rsc.orgasm.org
Once formed, IPP and DMAPP are sequentially condensed by enzymes called polyprenyl diphosphate synthases to create a polyprenyl diphosphate chain of a specific length (e.g., heptaprenyl diphosphate for MK-7). capes.gov.brgoogle.com This chain is then attached to the DHNA ring by the enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA). mdpi.comacs.org A final methylation step, catalyzed by demethylmenaquinone (B1232588) methyltransferase (MenG), converts demethylmenaquinone (DMK) to the final menaquinone product. molnar-institute.com
| Pathway | Starting Precursors | Key Intermediate/Product | Primary Function |
| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Chorismate | Synthesis of aromatic amino acids and the naphthoquinone ring. nih.gov |
| Menaquinone Pathway | Chorismate, Polyprenyl diphosphate | 1,4-dihydroxy-2-naphthoate (DHNA) | Forms the menaquinone molecule from precursors. researchgate.netmdpi.com |
| MEP Pathway | Glyceraldehyde-3-phosphate, Pyruvate | IPP, DMAPP | Isoprenoid precursor synthesis in most bacteria. rsc.org |
| MVA Pathway | Acetyl-CoA | IPP, DMAPP | Isoprenoid precursor synthesis in archaea, eukaryotes, and some bacteria. rsc.orgasm.org |
Elucidation of Specific Pathways Leading to Z-Isomers
The biosynthesis of menaquinones in bacteria is widely regarded as a highly stereospecific process, yielding isoprenoid side chains with an all-trans (all-E) configuration. researchgate.netmdpi.com This all-trans form is the biologically active isomer, essential for its role in cellular respiration. nih.govmdpi.com Chemical synthesis, in contrast, often produces a mixture of trans and cis (Z) isomers, with the cis forms being biologically inactive or having significantly reduced activity. nih.govmdpi.comnih.gov
Despite the prevalence of all-trans menaquinones, microorganisms possess the enzymatic machinery required to synthesize Z-configured double bonds for other essential molecules. rsc.orgnih.gov This capability resides in a distinct class of enzymes known as cis-prenyltransferases (cis-PTs). rsc.org These enzymes are structurally and evolutionarily different from the trans-prenyltransferases that participate in canonical menaquinone synthesis. asm.orgnih.gov
A prominent example is the synthesis of bactoprenyl diphosphate (BPP), a C55 lipid carrier crucial for cell wall biosynthesis in bacteria like E. coli. nih.gov The enzyme undecaprenyl pyrophosphate synthase (UppS) catalyzes the addition of eight IPP units to a trans-farnesyl diphosphate (FPP) primer, with each addition forming a Z-double bond. nih.govnih.gov Similarly, certain bacteria, such as Mycobacterium tuberculosis, contain cis-prenyltransferases that produce other Z-containing polyprenols. rsc.orgcapes.gov.br
However, a specific biosynthetic pathway that utilizes cis-prenyltransferases to produce menaquinone isomers with Z-configured double bonds, such as 2Z,10Z-Vitamin K2, has not been elucidated in scientific literature. The detection of cis-menaquinone isomers in some fermented products has been reported, but this is thought to arise from the isomerization of the naturally synthesized all-trans form when exposed to certain environmental factors like heat or light during fermentation or storage, rather than from direct biosynthesis. nih.gov Therefore, while bacteria have the fundamental tools to create Z-isomers, their application in menaquinone biosynthesis remains undocumented.
Enzymes Involved in Z-Double Bond Formation
The stereochemistry of the double bonds in a polyisoprenoid chain is determined by the class of prenyltransferase that assembles it. rsc.orgnih.gov The formation of a Z-double bond is exclusively catalyzed by cis-prenyltransferases (cis-PTs).
Enzymes involved in isoprenoid biosynthesis are categorized based on the stereochemistry of the double bonds they create. rsc.orgasm.org
trans-Prenyltransferases: This family of enzymes catalyzes the formation of trans (E) double bonds. The canonical menaquinone pathway relies entirely on these enzymes. For instance, heptaprenyl diphosphate synthase (HepS/HepT) synthesizes an all-trans C35 chain, and 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA) subsequently attaches this chain to the naphthoquinone precursor. mdpi.comgoogle.com These enzymes share conserved aspartate-rich motifs (DDxxD) and are structurally distinct from their cis-acting counterparts. nih.gov
cis-Prenyltransferases: This family is responsible for synthesizing polyprenols with cis (Z) double bonds. rsc.orgnih.gov They are essential for producing vital molecules like the bacterial cell wall carrier bactoprenyl diphosphate and eukaryotic dolichols. nih.govucl.ac.uk For example, undecaprenyl pyrophosphate synthase (UppS) is a homodimeric bacterial enzyme that serves as a model for understanding cis-PT action. rsc.org It adds multiple IPP units to an FPP primer, stereospecifically forming Z-bonds in each condensation step. nih.gov While these enzymes demonstrate the biological capacity for Z-double bond formation, there is no current evidence linking their activity to the menaquinone biosynthesis pathway.
A specific genetic basis for the biosynthesis of this compound is not known, as a dedicated pathway has not been identified. However, the genes for the enzymes that produce all-trans menaquinones and the genes for enzymes that produce Z-isoprenoids for other purposes are well-characterized in various microorganisms.
| Gene(s) | Enzyme | Pathway/Function | Stereochemistry | Organism Example |
| menA, menB, menC, menD, menE, menF, menH, menG | Menaquinone biosynthesis enzymes | Canonical Menaquinone (Vitamin K2) Synthesis | all-trans | E. coli, B. subtilis researchgate.netmdpi.com |
| uppS | Undecaprenyl diphosphate synthase | Bactoprenyl diphosphate (C55) synthesis | poly-cis | E. coli nih.govnih.gov |
| Rv1086 | Z-Isoprenyl diphosphate synthase | Z,E-Farnesyl diphosphate (C15) synthesis | cis | M. tuberculosis rsc.org |
| Rv2361c | Decaprenyl diphosphate synthase | Decaprenyl diphosphate (C50) synthesis | poly-cis | M. tuberculosis molnar-institute.com |
Stereospecificity of Menaquinone-Synthesizing Enzymes
Comparative Biosynthetic Strategies Across Diverse Microorganisms
While the fundamental goal of producing menaquinone is conserved, microorganisms exhibit diversity in the specific pathways used to synthesize the necessary precursors.
The most significant variation lies in the synthesis of the naphthoquinone ring. The majority of studied bacteria, including the model organisms E. coli and B. subtilis, use the canonical menaquinone pathway that proceeds from chorismate via o-succinylbenzoate (OSB). mdpi.comcapes.gov.br However, an alternative route, known as the futalosine (B117586) pathway , has been discovered in organisms like Streptomyces and pathogenic bacteria such as Helicobacter pylori and Campylobacter jejuni. nih.gov This pathway also starts with chorismate but proceeds through a novel intermediate, futalosine, to form DHNA. nih.gov Because the futalosine pathway is absent in humans and many commensal gut bacteria, its enzymes are considered promising targets for developing specific antimicrobial drugs. nih.gov
Another key difference is in the synthesis of the IPP and DMAPP building blocks for the side chain. As noted previously, most bacteria like B. subtilis employ the MEP pathway, whereas some, such as the lactic acid bacterium Lactococcus lactis, use the MVA pathway. rsc.org This divergence in primary metabolism can be exploited in metabolic engineering strategies to enhance menaquinone production.
| Feature | Bacillus subtilis | Escherichia coli | Lactococcus lactis | Streptomyces sp. |
| Naphthoquinone Ring Pathway | Canonical (men) Pathway capes.gov.br | Canonical (men) Pathway mdpi.com | Canonical (men) Pathway rsc.org | Futalosine Pathway researchgate.net |
| Isoprenoid Precursor Pathway | MEP Pathway rsc.org | MEP Pathway researchgate.net | MVA Pathway rsc.org | MEP Pathway |
| Primary Menaquinone Form | MK-7 nih.gov | MK-8 mdpi.com | MK-8, MK-9 asm.org | MK-9 |
Chemoenzymatic Approaches to this compound Synthesis
Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of traditional organic chemistry to create complex molecules. This approach offers a powerful, albeit largely theoretical, strategy for producing specific, non-natural menaquinone isomers like this compound. Given that microbial biosynthesis does not appear to produce such isomers directly, a chemoenzymatic route would be a logical alternative to purely chemical methods that often lack stereocontrol. researchgate.netnih.gov
A plausible chemoenzymatic strategy would involve two main stages:
Enzymatic Synthesis of the Z-Isoprenoid Chain: A specific cis-prenyltransferase could be used to synthesize a polyprenyl diphosphate chain with the desired length and Z-configuration at specific positions. Research has shown that the product chain length of some cis-PTs can be controlled by modifying reaction conditions, such as the type of surfactant used in the assay. nih.gov This would allow for the creation of a bespoke isoprenoid backbone.
Chemical Coupling to the Naphthoquinone Head: The enzymatically synthesized Z-isomer chain would then be coupled to a menadione (B1676200) or menadiol (B113456) (the naphthoquinone ring precursor) derivative. Various chemical coupling methods, such as Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions, have been established for vitamin K synthesis and could be adapted for this purpose. google.comresearchgate.netnih.gov
This hybrid approach could overcome the key limitations of both individual methods: the lack of Z-isomer production in biosynthesis and the poor stereoselectivity of chemical synthesis. By using an enzyme to set the precise stereochemistry of the side chain, a pure Z,Z-isomer could be generated and then attached to the ring, providing a pathway to novel vitamin K2 analogues for research and other applications.
**metabolic Transformation and Derivatization Studies of 2z,10z Vitamin K2 in Vitro/molecular Focus **
In Vitro Metabolic Pathways and Enzyme Interactions
The primary metabolic pathway for all forms of vitamin K, including the menaquinone-4 (MK-4) form to which 2Z,10Z-Vitamin K2 belongs, is the vitamin K redox cycle. nih.gov This cycle involves the enzymatic conversion of vitamin K between three forms: quinone, hydroquinone (B1673460), and epoxide.
The key enzymes involved in this cycle are:
γ-Glutamyl Carboxylase (GGCX): This enzyme utilizes the reduced form of vitamin K, the hydroquinone, as a cofactor to carboxylate glutamic acid residues on vitamin K-dependent proteins (VKDPs) into γ-carboxyglutamic acid (Gla). nih.govwikipedia.org This carboxylation is the fundamental action of vitamin K.
Vitamin K Epoxide Reductase (VKOR): During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide. VKOR is responsible for reducing the vitamin K epoxide back to the quinone form, allowing it to be recycled. oregonstate.edujci.org
Vitamin K Reductases: Other, not fully defined, reductases are responsible for the conversion of vitamin K quinone to the active hydroquinone form, completing the cycle. nih.govoregonstate.edu
In vitro studies have demonstrated that the carboxylation activity is dependent on the specific menaquinone form. For instance, carboxylation activity has been observed to decrease as the length of the isoprenoid side chain increases from MK-4 to MK-10. nih.gov The stereochemistry of the side chain, such as the cis (Z) or trans (E) configuration of the double bonds, can also influence biological activity and enzyme interaction, though specific data on the 2Z,10Z isomer is scarce. wikipedia.org
Beyond the carboxylation cycle, vitamin K2 can influence cellular signaling pathways. It has been shown to bind to the steroid and xenobiotic receptor (SXR) and modulate pathways such as PI3K/AKT. vulcanchem.commdpi.com
Identification of Primary and Secondary Metabolites
The catabolism of vitamin K1 and K2 primarily occurs in the liver. researchgate.net The process involves the shortening of the isoprenoid side chain. A major catabolite formed from both vitamin K1 and various forms of vitamin K2 is a 7-carbon carboxylic acid, which is further broken down to a 5-carbon carboxylic acid catabolite. researchgate.net
Primary metabolites are substances directly involved in the normal growth, development, and reproduction of an organism, such as sugars and amino acids. enzazaden.com In the context of vitamin K2 metabolism, the direct products of the vitamin K cycle (hydroquinone and epoxide forms) can be considered primary functional metabolites. Secondary metabolites are organic compounds that are not directly involved in those processes but usually have important ecological functions. enzazaden.com The shortened-side-chain catabolites of vitamin K2 would be classified as secondary metabolites.
Mechanisms of Isomerization and Degradation
The stability of vitamin K2 isomers is a significant factor in their biological function. The double bonds in the isoprenoid side chain can exist in either a cis (Z) or trans (E) configuration. The naturally abundant and more biologically efficient form for human enzymes is the trans isomer. wikipedia.org Isomerization, the conversion from one isomer to another (e.g., cis to trans), can be influenced by factors such as light and heat, but specific enzymatic mechanisms for the isomerization of vitamin K2 isomers in vivo are not well-documented.
Degradation of vitamin K2 occurs primarily through the oxidative shortening of the side chain in the liver, leading to the excretion of water-soluble metabolites in the urine and bile. researchgate.net This process is a key part of the vitamin's turnover and regulation in the body.
Regiospecific and Stereoselective Biotransformations
The enzymatic reactions of the vitamin K cycle demonstrate a high degree of specificity. The γ-glutamyl carboxylase acts specifically on glutamic acid residues within particular protein sequences. fao.org Similarly, vitamin K epoxide reductase is specific for the 2,3-epoxide of vitamin K. jci.org
Stereoselectivity is also a critical aspect of vitamin K metabolism. While bacteria may produce various isomers, including cis forms that are biologically active for them, human enzymes generally show a preference for the trans isomers. wikipedia.org This suggests that the biotransformation of vitamin K2 is stereoselective, favoring the isomers that are most effective as cofactors in human physiological processes. The conversion of dietary vitamin K1 into MK-4 in animal tissues is a key example of a specific biotransformation. plos.org
Investigation of Enzyme Systems Facilitating this compound Turnover
The primary enzyme system responsible for the turnover of all vitamin K forms, including this compound, is the vitamin K redox cycle, which includes GGCX and VKOR. nih.gov The liver is the main site for this cycle and for the catabolism of vitamin K. researchgate.net
Another key enzyme is UBIAD1, which has been identified as a vitamin K2 biosynthetic enzyme that can convert other forms of vitamin K into MK-4. plos.org This enzyme is found in various tissues and subcellular locations, including the endoplasmic reticulum and Golgi complex. plos.org The turnover of this compound would therefore be influenced by the activity of these enzymes, which govern its participation in carboxylation reactions and its eventual degradation.
**chemical Synthesis Methodologies for 2z,10z Vitamin K2**
Total Synthesis Strategies for Menaquinones
The total synthesis of menaquinones, a class of compounds that includes vitamin K2, has been approached through several primary strategies. mdpi.com These methods generally involve the coupling of a naphthoquinone moiety with a polyprenyl side chain. Key strategies include:
Nucleophilic Ring Methods: These methods often involve the alkylation of a menadiol (B113456) derivative at the C3 position. mdpi.com For instance, enolate chemistry can be used to alkylate the menadiol potassium salt. mdpi.com
Metal-Mediated Reactions: Transition metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel, are powerful tools for forming the carbon-carbon bond between the naphthoquinone core and the isoprenoid side chain. mdpi.comgoogle.comgoogle.com Techniques like Kumada and Suzuki coupling have been adapted for vitamin K2 synthesis, though they are more commonly used for creating trans isomers. google.comresearchgate.netgoogle.com
Electrophilic Ring Methods: Friedel-Crafts alkylation represents another major pathway, where an alcohol or other activated form of the polyprenyl side chain is coupled to the naphthoquinone ring using a Lewis acid catalyst like BF3∙OEt2. mdpi.com However, this method can lead to a mixture of isomers and low yields. mdpi.com
Pericyclic Reactions: These reactions, governed by orbital symmetry rules, can offer stereospecific routes to certain ring systems and side chain constructions.
Homologation and Side Chain Extensions: This strategy involves building the polyprenyl side chain step-by-step or by coupling smaller prenyl units together before attachment to the naphthoquinone core. researchgate.netgoogle.com A "1 + 6" convergent strategy, for example, has been used for the synthesis of Menaquinone-7 (B21479) (MK-7), involving the condensation of a menadione (B1676200) monoprenyl derivative with a hexaprenyl bromide. researchgate.net
A significant challenge in many of these synthetic routes is controlling the stereochemistry of the double bonds within the side chain, often resulting in a mixture of cis/trans isomers that require extensive purification. mdpi.comresearchgate.net
Stereoselective Synthesis of Z-Isomers
Achieving the specific Z-geometry at designated positions in the polyprenyl side chain requires carefully chosen synthetic methods that favor the formation of the cis-double bond over the more thermodynamically stable trans-isomer.
The double bond at the C2 position is directly attached to the naphthoquinone ring system. Its stereochemistry is often determined during the coupling reaction. While many coupling methods favor the E-isomer, certain reaction conditions can be tuned to produce the Z-isomer. For example, the use of specific catalysts and reaction conditions in Stille coupling, which involves organotin reagents, has shown some success in producing cis-MK-2 with 76% Z-alkene configuration. mdpi.com
Establishing a Z-double bond further down the polyprenyl chain, such as at the C10 position, typically requires the synthesis of a key intermediate—a polyprenyl building block that already contains the desired Z-configured double bond. This can be achieved through various methods in stereoselective olefin synthesis:
Wittig-type Reactions: The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons) are classic methods for olefin synthesis. Z-selective versions of these reactions often employ unstabilized or semi-stabilized ylides under salt-free conditions.
Alkyne Reductions: The partial reduction of an alkyne is a powerful method for generating Z-alkenes. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the most common reagent for the syn-hydrogenation of alkynes to Z-alkenes.
Carbometalation Reactions: The addition of organometallic reagents across an alkyne, followed by quenching, can lead to stereodefined trisubstituted olefins. For instance, the reaction of acetylenes with organoalane-zirconocene dichloride complexes provides a route to stereo- and regio-defined trisubstituted olefins. mdpi.com
Approaches to Establish 2Z Configuration
Synthetic Routes to Key Intermediates
The synthesis of 2Z,10Z-Vitamin K2 would necessitate the preparation of two key intermediates: the naphthoquinone core and a polyprenyl side chain with pre-defined 2Z and 10Z stereochemistry.
Naphthoquinone Intermediate: The typical starting material is menadione (Vitamin K3) or a protected derivative like menadiol dimethyl ether. mdpi.com These compounds provide the 2-methyl-1,4-naphthoquinone core structure.
Polyprenyl Side Chain Intermediate: The major synthetic challenge lies in constructing the C20 tetraenyl side chain with Z-bonds at positions 2 and 10. A plausible route would involve a convergent synthesis, where smaller isoprenoid fragments are coupled. For example, a C10 fragment containing the 10Z-double bond could be synthesized and then coupled to another C10 fragment to build the full C20 chain. The 2Z configuration would then be established during the final coupling of this C20 chain to the naphthoquinone nucleus.
Proprietary methods are often involved in the synthesis of specific isomers like this compound. vulcanchem.com A general approach would involve:
Preparation of a suitable naphthoquinone core.
Construction of the polyisoprenoid side chain with controlled stereochemistry at the desired double bonds.
Coupling of the side chain to the naphthoquinone core. vulcanchem.com
Purification and Characterization of Synthetic this compound
Given that synthetic methods often yield mixtures of geometric isomers, purification is a critical step. mdpi.comacs.org
Purification: The separation of cis and trans isomers of menaquinones is challenging due to their similar physical properties. acs.org Techniques employed include:
Column Chromatography: Standard silica (B1680970) gel chromatography can separate regioisomers, but resolving E/Z isomers is often difficult. mdpi.com
Preparative Thin-Layer Chromatography (TLC): This technique has been successfully used to separate cis/trans isomers of menaquinone analogues on demand for biological studies. mdpi.comacs.org
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, particularly with specialized columns like C30, offers enhanced shape selectivity and is ideal for resolving structural isomers of long-chain hydrophobic compounds like vitamin K. chromatographyonline.com The use of non-aqueous mobile phases and temperature control can optimize separation. chromatographyonline.com
Characterization: Once isolated, the structure and stereochemistry of this compound must be confirmed using various analytical techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight. acs.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the naphthoquinone chromophore. chromatographyonline.com
The table below summarizes the key analytical data for Vitamin K2 isomers.
| Property | Value | Significance |
| Molecular Formula | C31H40O2 | Indicates the elemental composition. nih.gov |
| Molecular Weight | 444.7 g/mol | Basic physical property for identification. nih.govsynzeal.com |
| Exact Mass | 444.302830514 Da | Crucial for high-resolution mass spectrometry identification. nih.gov |
| Configuration | 2Z,10Z | Defines the specific stereochemistry at the double bonds. |
| XLogP3 | 8.9 | A measure of lipophilicity, affecting solubility and biological distribution. nih.gov |
Data sourced from PubChem CID 13728970 for a representative Z,Z,Z-isomer.
Development of Novel Synthetic Catalysts for Z-Isomer Formation
Research into new catalytic systems is pivotal for improving the stereoselectivity of vitamin K2 synthesis. While many existing catalysts for coupling reactions are optimized for E-isomer formation, there is growing interest in developing catalysts that favor Z-isomers. google.com
Ruthenium-based catalysts, for example, have been explored for the anti-Markovnikov addition of carboxylic acids to terminal alkynes, which can be a step in forming α,β-unsaturated esters. rsc.org Under specific conditions, these reactions can show high selectivity for the Z-isomer. rsc.org The development of catalysts that can control the stereochemistry during the crucial C-C bond formation between the naphthoquinone and the polyprenyl chain or during the construction of the side chain itself is a key area of ongoing research. The concept of "Inhibition of resonance delocalization" using dithioacetals has been proposed as a novel strategy to control stereospecificity in coupling prenyl building blocks. google.com This approach could potentially be adapted to favor the formation of Z-isomers. google.com
**advanced Analytical Methodologies for 2z,10z Vitamin K2 Research**
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture. nih.govbyjus.com The principle lies in the differential partitioning of analytes between a stationary phase and a mobile phase. byjus.comkhanacademy.org For vitamin K2 isomers, the choice of chromatographic method is critical for achieving the necessary resolution to distinguish between different geometric forms, such as the all-trans and various Z-isomers. mdpi.comchromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of vitamin K2 isomers. acs.org The separation of these hydrophobic, structurally similar compounds is typically achieved using reverse-phase chromatography. acs.orgnih.gov
Research has shown that while standard C18 columns can separate some menaquinones, they often fail to provide adequate resolution for complex mixtures of geometric isomers. chromatographyonline.com To overcome this, specialized stationary phases with enhanced shape selectivity are employed. C30 columns, for instance, are well-suited for separating long-chain, hydrophobic isomers due to their ability to interact differently with molecules of varying shapes. chromatographyonline.com Another significant advancement is the use of cholesteryl-based stationary phases, which demonstrate strong stereoselectivity for hydrophobic compounds and have been successfully used to separate multiple cis/trans isomers of menaquinone-7 (B21479) (MK-7). mdpi.comresearchgate.net Argentation chromatography, which involves a silver-impregnated stationary phase, has also been utilized to separate MK-7 geometric isomers based on the interaction between silver ions and the double bonds in the isoprenoid side chain. nih.gov
The choice of mobile phase is also critical. Typically, non-aqueous or low-aqueous mobile phases consisting of solvents like methanol (B129727), ethanol, isopropanol, and n-hexane are used. acs.orgresearchgate.net Gradient elution is often necessary to separate a wide range of isomers within a single run. walshmedicalmedia.com Detection is commonly performed using UV-Vis detectors, as menaquinones exhibit characteristic absorbance maxima around 248-268 nm. acs.orgresearchgate.netwalshmedicalmedia.com Fluorescence detection can also be used after post-column reduction with agents like zinc, offering enhanced sensitivity. foodstandards.gov.auijpsonline.com
Table 1: Examples of HPLC Conditions for Vitamin K2 Isomer Separation
| Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| Kinetex C8 | 100 mm × 4.6 mm, 2.6 µm | Isocratic: Methanol:Ethanol:Water (80:19.5:0.5, v/v/v) | 1 mL/min | UV (268 nm) | acs.org |
| Gemini C18 | Not specified | Isocratic: 2-Propanol:n-Hexane (2:1, v/v) | 0.5 mL/min | UV (248 nm) | researchgate.net |
| COSMOSIL Cholester | 150 mm × 2.0 mm, 3.0 µm | Gradient: Methanol/Water & n-Hexane/Isopropanol | Constant flow | DAD, CAD, QTOF | mdpi.commolnar-institute.com |
| Acclaim C30 | 150 mm × 3.0 mm, 3 µm | 98% Methanol, 2% D.I. Water | 0.65 mL/min | UV (250 nm) | chromatographyonline.com |
| Lichrospher-100 RP-C18 | 125 mm × 4.0 mm, 5 µm | Gradient: Water/Methanol (1:1) & Acetonitrile | 1.2 mL/min | UV (248 nm) | walshmedicalmedia.com |
Gas Chromatography (GC) is less commonly applied to the analysis of vitamin K2 compared to HPLC because of the vitamin's low volatility and thermal instability. vulcanchem.com Direct analysis by GC is generally not feasible. Therefore, a crucial step in GC analysis of menaquinones is derivatization, a process that converts the non-volatile analyte into a more volatile and thermally stable compound. sigmaaldrich.com
A common derivatization technique is silylation, where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comdtic.mil Once derivatized, the volatile TMS-menaquinone can be separated on a GC column, typically a non-polar or mid-polar capillary column, and detected by a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (MS). While GC-MS is a powerful tool, the need for derivatization adds complexity to the sample preparation process.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both normal-phase HPLC and GC for the separation of lipophilic compounds like vitamin K2 isomers. waters.comnih.gov This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. waters.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. waters.com
SFC is particularly advantageous for resolving challenging isomeric mixtures. nih.gov The technique, especially in its modern incarnation as Ultra-Performance Convergence Chromatography (UPC²), combines the properties of compressed CO₂ with sub-2 micron particle columns to achieve significant improvements in separation speed and selectivity. waters.com By modifying the CO₂ mobile phase with small amounts of polar organic solvents (e.g., methanol, ethanol), the elution strength can be finely tuned to separate closely related isomers. researchgate.net SFC has been successfully applied to the rapid separation of vitamin K1 cis/trans isomers and various forms of vitamin K2, demonstrating its potential for resolving complex mixtures that could contain the 2Z,10Z isomer. waters.comnih.govresearchgate.net This method is also considered a "green" technology due to the reduced consumption of organic solvents.
While the designation "2Z,10Z" refers to geometric isomerism around double bonds, the isoprenoid side chain of vitamin K2 can also contain chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The biological activity of vitamin K isomers can be highly dependent on their specific stereochemistry. Therefore, ensuring stereoisomeric purity is crucial, particularly in pharmaceutical and nutraceutical applications.
Chiral chromatography is the definitive method for separating stereoisomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral separations can be performed using both HPLC and SFC systems. dntb.gov.ua SFC, in particular, is well-suited for chiral separations, often providing faster and more efficient results than chiral HPLC. The use of polysaccharide-based or other specialized chiral columns allows for the resolution of complex mixtures of stereoisomers, which is essential for verifying the purity of a specific isomer like 2Z,10Z-Vitamin K2 and ensuring that it is free from other, potentially less active or inactive, stereoisomers.
Supercritical Fluid Chromatography (SFC) for Challenging Separations [18, 23]
Mass Spectrometry-Based Quantification and Structural Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like LC, it provides a highly sensitive and selective tool for both quantifying and identifying compounds in complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for trace-level quantification of vitamin K2 and its metabolites in biological matrices such as plasma and serum. bevital.nonih.gov Its high sensitivity and specificity often overcome the need for the extensive sample cleanup required for other detection methods. bevital.no
In an LC-MS/MS system, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for vitamin K analysis. molnar-institute.comlcms.cz Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion of this compound), fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass as the target analyte. bevital.no
This high degree of specificity makes LC-MS/MS ideal for metabolite profiling, where the goal is to identify and quantify the various forms a compound is converted into within a biological system. rsc.org The technique can distinguish between different menaquinone isoforms and their metabolites, even when they are present at very low concentrations. phenomenex.comthermofisher.com
Table 2: Typical LC-MS/MS Parameters for Vitamin K2 Analysis
| Analyte | Ionization Mode | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Application | Reference |
|---|---|---|---|---|---|
| Menaquinone-7 (MK-7) | Positive APCI/ESI | 649.5 | 187.1 | Quantification in plasma/serum | bevital.nonih.gov |
| Menaquinone-4 (MK-4) | Positive APCI | 445.3 | 187.1 | Quantification in plasma/serum | bevital.nolcms.cz |
| Menaquinone-7 (MK-7) | Positive ESI | 667.0 (M+NH₄)⁺ | 649.5 (M+H)⁺ | Isomer Identification | mdpi.commolnar-institute.com |
| Vitamin K1 | Positive APCI | 451.3 | 187.1 | Quantification in plasma | phenomenex.com |
| Menaquinone-7-d7 (IS) | Positive APCI | 656.5 | 194.1 | Internal Standard for Quantification | bevital.no |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of vitamin K2 isomers, providing highly accurate mass measurements that are crucial for confident compound identification. Unlike low-resolution mass spectrometry, HRMS instruments can distinguish between compounds that have the same nominal mass but different exact masses due to their distinct elemental compositions. nih.gov This capability is indispensable for differentiating the target analyte from co-eluting matrix components or other vitamin K2 isomers.
The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to four or five decimal places. This accuracy allows for the determination of a unique elemental formula for the detected ion. For instance, while two different compounds might have a nominal mass of 336 Da, HRMS can resolve their distinct exact masses, such as 336.2202 Da for a compound with the formula C₂₂H₂₈N₂O versus 336.2049 Da for one with the formula C₁₈H₂₈N₂O₄. nih.gov This level of precision significantly enhances the confidence in compound identification.
In the context of this compound research, HRMS is often coupled with liquid chromatography (LC-HRMS). This combination allows for the physical separation of compounds in the mixture before they enter the mass spectrometer, followed by their accurate mass measurement. Deuterium-labeled internal standards, such as Vitamin K2-d7, are frequently used in quantitative studies. The significant mass shift provided by the deuterium (B1214612) atoms creates a distinct isotopic signature that HRMS can easily detect, facilitating precise quantification even in complex biological matrices. vulcanchem.com The development of LC-HRMS methods has been shown to be an accurate and powerful approach for quantification in clinical laboratories. nih.gov
Table 1: Key Attributes of High-Resolution Mass Spectrometry (HRMS) in Vitamin K2 Analysis
| Attribute | Description | Relevance to this compound |
| High Mass Accuracy | Measures m/z to several decimal places, enabling the determination of a unique elemental formula. nih.gov | Confidently confirms the identity of the 2Z,10Z isomer and distinguishes it from other compounds with the same nominal mass. |
| High Resolving Power | Ability to separate two mass spectral peaks with a very small difference in m/z. nih.gov | Resolves the analyte signal from matrix interferences, improving signal-to-noise and analytical accuracy. |
| Isotopologue Detection | Can detect and measure the relative abundance of different isotopic versions of a molecule. | Essential for quantitative methods using stable isotope-labeled internal standards like Vitamin K2-d7. vulcanchem.com |
| Non-Targeted Screening | Capable of detecting a wide range of compounds in a sample without pre-selecting target masses. nih.gov | Useful for identifying unknown metabolites or degradation products of this compound in research samples. |
Advanced Spectroscopic Detection and Quantification
On-line Photodiode Array (PDA) detection, often used in conjunction with High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is a valuable tool for the analysis of fat-soluble vitamins, including vitamin K2. A PDA detector acquires the entire UV-Vis spectrum for a compound as it elutes from the chromatography column. This provides multi-wavelength information, which is useful for both quantification and qualitative assessment.
The detector works by passing light that has traversed the sample flow cell through a diffraction grating, which disperses the light into its constituent wavelengths. This dispersed light then falls onto an array of photodiodes, with each diode measuring the light intensity at a specific wavelength. This process allows for the simultaneous acquisition of absorbance data across a wide spectral range (e.g., 190-800 nm).
For vitamin K2 analysis, this has several benefits:
Peak Purity Assessment : The spectral data across an eluting peak can be compared. If the spectra are consistent, it suggests the peak is pure. This is crucial for distinguishing the this compound isomer from co-eluting impurities.
Compound Identification : The acquired spectrum can be compared to a library of known spectra for tentative identification. Vitamin K isomers exhibit characteristic absorption maxima, typically around 240 nm and 260 nm. mdpi.com
Method Development : PDA detection aids in selecting the optimal wavelength for quantification to maximize sensitivity and minimize interference from other components in the sample matrix. japsonline.com
UHPLC systems equipped with PDA detectors can achieve excellent separation of multiple fat-soluble vitamins, including various vitamin K2 forms, in very short analysis times, often under four minutes. jasco-global.com
Fluorescence detection is a highly sensitive and selective technique for quantifying vitamin K compounds. eurofinsus.com Vitamin K2 itself is not naturally fluorescent. Therefore, its analysis by this method requires a chemical modification step, known as derivatization, to produce a fluorescent product. eurofinsus.comchrom-china.com
This is typically achieved through post-column reduction. After the vitamin K2 isomers are separated on an HPLC column, the eluent is passed through a reduction column, often containing a metal catalyst like zinc powder. chrom-china.com This on-line chemical reaction reduces the naphthoquinone ring of the vitamin K2 molecule to a fluorescent hydroquinone (B1673460) form. This derivative can then be excited at a specific wavelength (e.g., 248 nm or 326 nm) and its emission measured at a higher wavelength (e.g., 430 nm or 432 nm). chrom-china.comijpsonline.com
The main advantages of this strategy are:
High Sensitivity : Fluorescence detection can achieve very low limits of detection (LOD), often in the picogram range, which is necessary due to the low concentrations of vitamin K in many samples. chrom-china.comnih.gov
High Selectivity : Since only compounds that fluoresce (or can be made to fluoresce) at the specified wavelengths are detected, interference from many matrix components is eliminated. eurofinsus.com
This method is considered a standard for certain applications, such as in the analysis of infant formula, due to its reproducibility and selectivity. eurofinsus.com It has been successfully validated for the determination of vitamin K2 in various matrices, including pharmaceutical tablets and modulated milk powder, demonstrating good linearity and recovery. chrom-china.comijpsonline.com
Table 2: Comparison of Spectroscopic Detectors for Vitamin K2 Analysis
| Detector | Principle | Advantages for this compound Analysis | Limitations |
| Photodiode Array (PDA) | Measures absorbance across a full UV-Vis spectrum simultaneously. | Provides spectral information for peak purity and identity confirmation; aids in method optimization. japsonline.com | Lower sensitivity compared to fluorescence or mass spectrometry; potential for spectral overlap in complex mixtures. |
| Fluorescence (FLD) | Measures light emitted from a compound after excitation at a specific wavelength. ijpsonline.com | Very high sensitivity and selectivity; robust and reproducible for quantitative analysis. eurofinsus.com | Requires post-column chemical reduction as Vitamin K2 is not naturally fluorescent. chrom-china.com |
On-line Photodiode Array (PDA) Detection
Sample Preparation and Matrix Effects in Research Matrices
The quality of analytical results for this compound is highly dependent on the sample preparation process. The primary goals of sample preparation are to efficiently extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov Failure to adequately address matrix components can lead to a phenomenon known as the "matrix effect," where co-eluting substances suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. researchgate.net
The choice of extraction technique depends heavily on the nature of the sample matrix. Given the lipophilic (fat-soluble) nature of vitamin K2, organic solvents are central to most extraction protocols. nih.gov
For Microbial Cultures (e.g., Bacillus subtilis, Actinomycetes) : Menaquinones are located in the cell membranes of bacteria. Extraction from wet or freeze-dried microbial biomass often involves a multi-step process. A common approach is a liquid-liquid extraction (LLE) using a mixture of solvents like hexane/isopropanol or chloroform/methanol. frontiersin.orgd-nb.info For some bacteria, a pre-treatment step with an enzyme like lysozyme (B549824) can be used to break down the cell wall and improve extraction efficiency. d-nb.info One method for extracting vitamin K2 from microbial wet cells involves centrifugation to obtain the cells, followed by treatment with a dehydrating organic solvent and subsequent extraction with another organic solvent. google.com This avoids a costly and time-consuming drying step. google.com
For Synthetic Mixtures (e.g., Fortified Foods, Pharmaceuticals) : For solid samples like powders or tablets, the material is typically first dissolved or suspended in a suitable solvent. mdpi.com For food matrices, which can be rich in fats and proteins, a saponification step (using potassium hydroxide) is often employed to break down fats, followed by LLE with solvents like petroleum ether or n-hexane. chrom-china.comnih.gov For simpler synthetic mixtures, a straightforward solvent extraction with a solvent like methanol or ethanol, followed by filtration, may be sufficient. ijpsonline.com
Table 3: Common Extraction Methods for Vitamin K2
| Sample Type | Extraction Protocol | Key Solvents | Reference |
| Microbial Cultures | Extraction from wet biomass after lysozyme treatment and centrifugation. | Chloroform, Methanol | d-nb.info |
| Microbial Cultures | Extraction from cultured cells using a solvent mixture. | Heptane, 2-Propanol | frontiersin.org |
| Fermented Foods (Dairy) | Saponification followed by liquid-liquid extraction. | Ethanol, Petroleum Ether | nih.gov |
| Pharmaceutical Tablets | Dissolution in organic solvent, sonication, and filtration. | Ethanol | mdpi.com |
| Modulated Milk Powder | Hydrolysis, saponification, and liquid-liquid extraction. | n-Hexane | chrom-china.com |
After initial extraction, the crude extract often contains a high concentration of lipids and other interfering compounds that must be removed.
Solid-Phase Extraction (SPE) : This is a widely used technique for sample clean-up. The crude extract is passed through a cartridge containing a solid adsorbent. Depending on the choice of adsorbent (e.g., silica (B1680970), C18) and solvents, either the interferences are retained on the cartridge while the analyte passes through, or the analyte is retained and later eluted with a different solvent, leaving interferences behind. restek.com This process is effective at removing polar and nonpolar lipids that can interfere with LC-MS/MS analysis. restek.com
Protein Precipitation (PP) : For biological samples like plasma or serum, a simple and rapid way to remove the bulk of proteins is to add a water-miscible organic solvent like acetonitrile. This causes the proteins to precipitate out of the solution, and they can then be removed by centrifugation. thermofisher.com The resulting supernatant, containing the analyte, can be further processed or directly analyzed.
Filtration : A basic but essential step is filtering the final extract through a membrane filter (e.g., 0.45 µm) before injection into the HPLC or UHPLC system. mdpi.comresearchgate.net This removes any particulate matter that could clog the column or tubing, ensuring the robustness of the analytical system.
These clean-up steps are critical for reducing matrix effects, improving the signal-to-noise ratio, and achieving the low detection limits required for accurate vitamin K2 research. nih.govnih.gov
**comparative Studies of 2z,10z Vitamin K2 with Other Menaquinone Isomers**
Comparative Structural Analysis of Z and E Isomersmdpi.comnih.govnih.goviarc.fr
The all-trans (E) configuration of the isoprenoid side chain results in a relatively linear and extended molecular shape. In contrast, each Z (or cis) double bond, as seen in 2Z,10Z-Vitamin K2, introduces a "kink" or bend in the chain. This non-linear structure of cis-isomers is believed to impair their interaction with key biological molecules. researchgate.net The presence of these bends can lead to increased steric hindrance, preventing the molecule from fitting correctly into the active sites of enzymes that process vitamin K. The structural variations between menaquinone isomers are known to be evolutionarily conserved, yet the functional implications are not fully understood. nih.gov While all-trans menaquinones are generally considered biologically significant, menaquinones with cis configurations do exist in nature. iarc.fr
Table 1: Conformational Characteristics of Z vs. E Menaquinone Isomers
| Feature | E (trans) Isomers (e.g., all-trans-MK-7) | Z (cis) Isomers (e.g., this compound) |
| Side Chain Geometry | Relatively linear, extended | Bent or "kinked" at each Z-double bond |
| Molecular Shape | Elongated | More compact, non-linear researchgate.net |
| Steric Hindrance | Lower | Higher, potentially interfering with enzyme binding |
Conformational Differences and Steric Hindrance [24, 26]
Differential Reactivity Profiles of Isomers
The isomeric form of a menaquinone affects its stability and susceptibility to chemical changes under various environmental conditions.
Menaquinones are known to be sensitive to light and atmospheric oxygen. mdpi.comresearchgate.net Exposure to light, particularly UV radiation, can promote degradation and photoisomerization, the process of converting one isomer to another. nih.govresearchgate.net Studies on menaquinone-7 (B21479) (MK-7) have shown that both all-trans and cis isomers degrade upon exposure to light, with UV light causing rapid degradation of both forms. mdpi.com Some research suggests that oxidation, catalyzed by high temperatures or radicals, can lead to the formation of cis isomers and epoxides at different points along the isoprenoid chain. nih.gov However, one study observed that under specific conditions of light and temperature exposure, the primary effect was degradation rather than the conversion of the all-trans isomer to the cis form. mdpi.com
Table 2: Stability of Menaquinone-7 Isomers Under Different Conditions
| Condition | All-trans MK-7 | Cis MK-7 | Finding | Source |
| UV Light Exposure | Not detected | Not detected | Both isomers are extremely unstable in UV light. | mdpi.com |
| High Temperature (100°C) | Moderately stable | Moderately stable | Regarded as fairly heat-stable. | mdpi.comresearchgate.net |
| Low Temperature (4°C) | ~68% remained (with O2) | ~79% remained (with O2) | Reasonably stable during prolonged storage with minimal oxygen and no light. | mdpi.com |
| Ambient Light | Degraded | Degraded | Both isomers are light-sensitive. | mdpi.com |
The conversion between E and Z isomers (trans-cis isomerization) is a key aspect of menaquinone chemistry. Cis isomers are often formed during the chemical synthesis of menaquinones. nih.govmolnar-institute.com Furthermore, environmental factors can induce isomerization. Light exposure is a primary driver for the geometrical isomerization of the isoprenoid units in menaquinone chains. nih.govchromatographyonline.com For instance, a menatetrenone (B87639) (MK-4) solution was found to be unstable under photo-destruction conditions, leading to changes in the cis-isomer content, while it remained stable under acid, alkali, oxidation, and heat stress. google.com This suggests that light is a critical factor in the isomerization dynamics of menaquinones. The process can also occur during the manufacturing and storage of supplements if not conducted properly. nih.gov
Oxidation and Degradation Susceptibility
Comparative Enzymatic Processing of Menaquinone Isomersnih.govnih.gov
The structural differences between Z and E isomers directly impact their recognition and processing by enzymes. In humans, the enzyme UbiA prenyltransferase domain-containing 1 (UBIAD1) is responsible for the biosynthesis of menaquinone-4 (MK-4) from menadione (B1676200). nih.govnih.govfda.gov.tw The enzyme's function is to attach the isoprenyl side chain to the naphthoquinone ring. fda.gov.tw
Studies comparing the efficacy of trans and cis isomers of MK-7 have demonstrated significant differences in their ability to act as a cofactor for the enzyme γ-glutamylcarboxylase (GGCX). nih.gov This enzyme is crucial for activating vitamin K-dependent proteins. nih.gov Research showed that the reduced trans MK-7 (trans MK7H2) had a significantly higher ability to carboxylate a target protein compared to the cis isomer. nih.gov While cis MK-7 did exhibit a small degree of carboxylative activity, it was substantially less than its trans counterpart and comparable to oxidized trans MK-7. nih.gov Similarly, early research indicated that cis isomers of phylloquinone (vitamin K1) were poor substrates for the epoxidation reaction, which is linked to its biological activity. This difference in enzymatic processing underscores why all-trans menaquinones are considered the biologically active forms. molnar-institute.com
Substrate Specificity of Menaquinone-Modifying Enzymes
Enzymes involved in the biosynthesis and metabolic function of vitamin K exhibit a high degree of substrate specificity, generally favoring the all-trans configuration of menaquinones.
γ-Glutamylcarboxylase (GGCX): This key enzyme activates vitamin K-dependent proteins (VKDPs) by converting their glutamate (B1630785) residues to γ-carboxyglutamate. nih.gov This activation is essential for processes like blood coagulation and bone metabolism. Studies comparing the efficacy of different MK-7 isomers have shown that the reduced form of trans MK-7 (trans-MK7H2) has a significantly higher ability to carboxylate VKDPs than its cis counterparts. nih.gov While cis-MK-7 does exhibit a small degree of carboxylative activity, it is markedly less efficient. nih.gov This suggests that the three-dimensional structure of the all-trans isomer is crucial for optimal binding to the GGCX active site.
Prenyltransferases (MenA/UbiA family): In the bacterial biosynthesis pathway, enzymes like MenA, a member of the UbiA prenyltransferase superfamily, catalyze the attachment of the isoprenoid side chain to the naphthoquinone nucleus. beilstein-journals.orgplos.org The stereochemistry of the resulting menaquinone is dictated by the enzyme's active site. Natural biosynthesis in bacteria, such as Bacillus subtilis in fermented natto, predominantly produces the all-trans isomer of MK-7, indicating that the enzymes involved are highly specific for synthesizing this linear configuration. mdpi.commdpi.com The synthesis of cis isomers is more commonly associated with chemical synthesis methods. molnar-institute.comnih.gov
Other Biosynthetic Enzymes: The entire menaquinone biosynthesis pathway, starting from chorismate, involves a series of enzymes like isochorismate synthase (MenF) and SEPHCHC synthase (MenD), which create intermediates with specific stereochemistry. nih.govgenome.jpebi.ac.uk This enzymatic precision ensures the eventual formation of the biologically preferred all-trans menaquinone.
Kinetic Studies with Different Isomeric Forms
Kinetic data provides quantitative insight into the differential interaction of menaquinone isomers with enzymes. While detailed kinetic parameters (K_m, k_cat) for specific cis-isomers like this compound are not extensively documented, comparative studies on GGCX activity with trans and cis forms of MK-7 offer a clear picture of their differing efficiencies.
A cell-free system used to determine GGCX activity via HPLC demonstrated that cis-MK7H2 possesses a slight carboxylative activity, which was found to be comparable to that of oxidized trans-MK7 and reduced vitamin K1 (K1H2), but significantly lower than that of reduced trans-MK7H2. nih.gov This reduced activity implies a poorer fit or less efficient catalytic turnover when the enzyme interacts with the bent structure of a cis-isomer. Studies have noted that cis isomers of vitamin K may sustain only 1% of the biological activity of the all-trans form. molnar-institute.commdpi.com
| Vitamin K Isomer | Relative GGCX Activity | Source |
|---|---|---|
| trans-MK7H₂ (reduced) | High | nih.gov |
| cis-MK7H₂ (reduced) | Very Low | nih.gov |
| K1H₂ (reduced) | Low | nih.gov |
| trans-MK7 (oxidized) | Very Low | nih.gov |
Analytical Challenges in Differentiating Complex Isomeric Mixtures
The analysis of menaquinones is complicated by the existence of numerous geometric isomers and homologs (differing side-chain lengths). mdpi.comresearchgate.net Differentiating these closely related compounds, particularly separating cis from trans isomers, poses significant analytical challenges.
Chemical synthesis of menaquinones often results in a mixture of isomers, and distinguishing the biologically active all-trans form from various cis/trans isomers is a critical quality control issue. nih.govmdpi.com Standard analytical methods may not be sufficient for complete characterization.
High-Performance Liquid Chromatography (HPLC): While widely used, conventional reversed-phase HPLC (e.g., with a C18 column) may fail to separate all geometric isomers, potentially leading to an overestimation of the all-trans content. acs.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for identifying homologs by their different molecular weights (e.g., distinguishing MK-6 from MK-7). mdpi.com However, high-resolution mass spectrometry (HRMS) cannot determine the position of a cis double bond within the isoprenoid chain, as all geometric isomers of a given MK-n have the same mass. molnar-institute.comresearchgate.net
Specialized Chromatography: To overcome these limitations, more advanced chromatographic techniques are employed. Argentation chromatography, which uses silver ions to interact differently with cis and trans double bonds, and columns with specific stationary phases like cholesteryl, have shown success in separating geometric isomers. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR): For unambiguous structural identification, including the precise location and configuration (cis or trans) of each double bond in the side chain, multidimensional NMR spectroscopy is the definitive method. researchgate.netnih.govresearchgate.net
| Technique | Capability | Limitation | Source |
|---|---|---|---|
| Standard HPLC (C18) | Quantification of total MK-n. | Poor separation of geometric (cis/trans) isomers. | acs.orgresearchgate.net |
| LC-MS / HRMS-QTOF | Identifies homologs (e.g., MK-6 vs. MK-7) by mass. | Cannot differentiate or locate cis/trans isomers. | molnar-institute.commdpi.comresearchgate.net |
| Argentation HPLC | Separates geometric isomers based on interaction with silver ions. | Requires specialized setup; may not resolve all isomers in a complex mixture. | researchgate.netnih.gov |
| HPLC with Cholesteryl Phase | Provides strong stereoselectivity for separating geometric isomers. | May still require combination with other techniques for full identification. | researchgate.netresearchgate.net |
| NMR Spectroscopy | Unambiguous structural identification of all isomers, including location of cis bonds. | Requires isolation of pure isomers; lower sensitivity than MS. | nih.govresearchgate.net |
Theoretical Basis for Differential Behavior of Menaquinone Isomers
The fundamental reason for the different biological activities of menaquinone isomers lies in their distinct three-dimensional structures.
Molecular Shape: The all-trans isomer has a relatively linear and rigid rod-like structure. In contrast, each Z (cis) double bond introduces a significant kink or bend in the isoprenoid side chain. mdpi.commdpi.com A molecule like this compound, with two cis bonds, would have a more folded and less linear conformation than a mono-cis isomer or the all-trans form.
Structure-Function Relationship: This altered geometry directly impacts the molecule's ability to interact with biological targets. The precise fit between a substrate and an enzyme's active site is critical for function. The non-linear shape of cis isomers is believed to impair their ability to bind effectively to the active site of enzymes like GGCX, explaining their significantly reduced biological activity. mdpi.comnih.gov
Computational Modeling: Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to model the conformations of menaquinone isomers and their interactions. nih.govresearchgate.net These calculations can determine the most energetically favorable shapes for different isomers and model their binding to other molecules, providing a theoretical framework that supports the experimental observations of reduced activity in cis isomers. For instance, DFT calculations have been used to understand the interaction between MK-7 isomers and silver cations in argentation chromatography, explaining the basis for their separation. nih.gov
**future Directions and Emerging Research Avenues for 2z,10z Vitamin K2**
Development of Novel Spectroscopic Probes for Z-Isomer Tracking
A primary challenge in studying specific Z-isomers of vitamin K2 is their detection and differentiation from the more abundant trans-isomers and other isomeric variants. Future research will focus on developing highly sensitive and specific spectroscopic probes for real-time tracking and quantification.
Current methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) have proven effective for separating and quantifying various menaquinone isomers. nih.govmolnar-institute.com However, to specifically track a molecule like 2Z,10Z-Vitamin K2 within a complex biological matrix, more advanced techniques are required.
Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure of molecules, including the geometry of double bonds. mdpi.com Future developments could involve the use of specialized NMR solvents, such as benzene-d6 (B120219), which has been shown to improve the resolution of signals from cis and trans isomers in menaquinone analogues, preventing signal overlap and facilitating clearer identification. acs.org The development of hyperpolarization techniques or the use of higher-field magnets could further enhance sensitivity, allowing for the detection of low-abundance isomers in biological samples.
Vibrational Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer potential for non-invasive, real-time monitoring. whiterose.ac.uk By identifying unique vibrational fingerprints for the Z-bonds within the this compound structure, it may be possible to develop probes that can track its formation or conversion in situ within a bioreactor or cellular system. Cavity-Enhanced Raman Spectroscopy (CERS), for instance, could be adapted to increase sensitivity for monitoring specific molecular configurations. whiterose.ac.uk
Time-Resolved Spectroscopy: Pump-probe spectroscopy, which has been used to study the primary photoreactions and isomerization of vitamin K1, could be adapted to investigate the dynamics of this compound. This could provide fundamental insights into its stability and photochemical reactivity.
The table below summarizes the potential application of various spectroscopic techniques for Z-isomer tracking.
| Spectroscopic Technique | Principle Application for Z-Isomer Tracking | Potential Advancement | Reference(s) |
| HPLC-MS | Separation and quantification of different isomers. | Development of isomer-specific columns and fragmentation libraries for unambiguous identification. | nih.govmolnar-institute.com |
| NMR Spectroscopy | Definitive structural elucidation and determination of cis/trans geometry. | Use of specialized solvents (e.g., benzene-d6) and hyperpolarization to enhance resolution and sensitivity for low-abundance isomers. | mdpi.comacs.org |
| Raman Spectroscopy | Non-invasive, real-time monitoring based on unique vibrational signatures. | Development of Surface-Enhanced Raman Scattering (SERS) or CERS probes targeted to Z-isomers. | whiterose.ac.uk |
| FTIR Spectroscopy | Characterization of isomers based on infrared absorption. | Application in time-resolved studies to monitor isomer conversion dynamics. |
Advanced Computational Approaches for Predicting this compound Properties
Computational chemistry and bioinformatics are becoming indispensable tools for predicting the physicochemical and biological properties of molecules before their synthesis or isolation. For a rare isomer like this compound, these approaches can guide experimental research by forecasting its behavior.
Quantum Chemistry Methods: Techniques like Density Functional Theory (DFT) can be used to calculate thermodynamic parameters, such as bond dissociation enthalpies and frontier molecular orbital energies. researchgate.net This can predict the relative stability of this compound compared to its all-trans counterpart and its potential reactivity, including its antioxidant capacity.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time, predicting its conformational flexibility and how its specific shape might influence interactions with biological membranes or proteins. researchgate.net This is crucial, as the non-linear structure of cis-isomers is thought to impair their fit into the active sites of vitamin K-dependent enzymes. aor.caresearchgate.net
Docking and ADMET Prediction: Computational tools can predict how this compound might bind to protein targets, such as vitamin K epoxide reductase (VKOR) or novel receptors. biorxiv.org Furthermore, predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can estimate its potential bioavailability and metabolic fate, using calculable features like molecular weight and XLogP. biorxiv.orgnih.gov
The following table outlines key computational methods and their applications for studying this compound.
| Computational Method | Predicted Property | Example Application | Reference(s) |
| Density Functional Theory (DFT) | Thermodynamic stability, electronic properties, reactivity. | Comparing the relative energy of this compound to the all-trans isomer to predict stability. | researchgate.net |
| Molecular Dynamics (MD) | Conformational flexibility, interaction with membranes. | Simulating how the bent structure of the Z-isomer affects its insertion and movement within a lipid bilayer. | researchgate.net |
| Molecular Docking | Binding affinity and mode of interaction with protein targets. | Predicting the binding energy of this compound to the active site of γ-glutamyl carboxylase. | biorxiv.org |
| ADMET Prediction | Bioavailability, metabolic fate, potential toxicity. | Calculating properties like XLogP to estimate hydrophobicity and potential for absorption. | biorxiv.orgnih.gov |
Engineering of Microbial Systems for Targeted Z-Isomer Production
While microbial fermentation is a primary source of vitamin K2 (menaquinones), current efforts are overwhelmingly focused on maximizing the production of the all-trans isomers, particularly MK-7, using strains like Bacillus subtilis. nih.govfrontiersin.orgfrontiersin.org A novel future direction is to harness and re-tool these microbial factories for the targeted production of specific Z-isomers.
The biosynthesis of menaquinones involves the shikimate pathway for the naphthoquinone ring and the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways for the isoprenoid side chain. nih.govresearchgate.net The assembly is completed by prenyltransferase enzymes that attach the side chain to the ring.
Future research could focus on:
Enzyme Discovery and Engineering: Identifying and characterizing prenyltransferases or isomerases from bacteria that naturally produce Z-isomers. wikipedia.org Once identified, the genes for these enzymes could be introduced into high-production chassis organisms like B. subtilis or E. coli. Site-directed mutagenesis or directed evolution could then be used to alter the active site of existing all-trans specific prenyltransferases to favor the formation of Z-bonds at specific positions (e.g., C2 and C10) of the isoprenoid chain.
Metabolic Pathway Redirection: Systems metabolic engineering, which integrates systems biology and synthetic biology, can be used to redirect metabolic flux. nih.gov By upregulating specific precursor pathways and expressing engineered enzymes, it may be possible to create a microbial strain that efficiently synthesizes this compound as its primary menaquinone product.
Exploration of Non-Enzymatic Conversion Pathways for Z-Isomers
Beyond biological synthesis, research into non-enzymatic methods could provide controlled and scalable pathways to generate this compound from more readily available all-trans menaquinones. Cis isomers are known to form as byproducts during chemical synthesis and through degradation. mdpi.com Understanding and controlling these processes is key.
Photochemical Isomerization: The conversion of trans to cis double bonds can be induced by light, particularly UV radiation. mdpi.com Future studies could explore the use of specific wavelengths and photoactivators to selectively isomerize the double bonds at the 2nd and 10th positions of the menaquinone side chain. This approach has been investigated for interconverting other polyunsaturated molecules. google.com
Controlled Thermal and Oxidative Stress: The formation of cis isomers can be catalyzed by high temperatures or the action of radicals. mdpi.com Research could focus on developing controlled reaction conditions (e.g., specific temperatures, catalysts, or radical initiators) that favor the formation of the desired 2Z,10Z isomer while minimizing degradation or the formation of other unwanted byproducts like epoxides.
Integration of Multi-Omics Data for Comprehensive Understanding of Menaquinone Metabolism (excluding clinical omics)
To build a complete picture of how this compound is formed and what its role might be, an integrated systems biology approach is necessary. Multi-omics—the combination of genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of a biological system. elifesciences.orgmdpi.com
In the context of menaquinone metabolism, this approach can be applied to microbial systems:
Genomics can identify the genes responsible for producing enzymes involved in menaquinone biosynthesis and isomerization.
Transcriptomics can reveal how the expression of these genes changes under different environmental conditions that might favor Z-isomer production.
Proteomics can quantify the actual enzymes present and identify any post-translational modifications that affect their activity.
Metabolomics can directly measure the levels of this compound and its precursors, providing a direct readout of the metabolic flux through the pathway.
By integrating these datasets, researchers can build comprehensive metabolic models. nih.gov For example, comparing the multi-omics profiles of a wild-type bacterium with a genetically engineered strain or one grown under specific stress conditions (like UV exposure) could reveal the key regulatory networks and enzymatic players responsible for the synthesis or conversion to this compound. This approach has been used to improve all-trans MK-7 production and can be repurposed to investigate specific isomers. frontiersin.org
Q & A
Q. What are the methodological best practices for quantifying 2Z,10Z-Vitamin K2 in biological samples?
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is the gold standard for quantifying Vitamin K2 isoforms due to its sensitivity and specificity. Key steps include:
- Sample preparation using lipid extraction protocols to isolate Vitamin K2 from matrices like serum or tissues.
- Calibration with internal standards (e.g., deuterated Vitamin K2) to correct for recovery rates .
- Validation via spike-and-recovery experiments to ensure accuracy across physiological concentrations.
Q. How can researchers design robust in vitro models to study this compound’s mechanism of action?
- Use cell lines with high endogenous expression of Vitamin K-dependent proteins (e.g., osteoblasts for bone metabolism studies).
- Control for redox conditions, as Vitamin K2’s activity is sensitive to oxidative stress.
- Pair assays (e.g., γ-carboxylation assays) with knockdown/knockout models to isolate specific pathways .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Vitamin K2 studies?
- Non-linear regression models (e.g., sigmoidal curves) to estimate EC₅₀ values.
- Covariance analysis to adjust for confounders like dietary Vitamin K intake in human trials .
Advanced Research Questions
Q. How can contradictory findings about this compound’s role in mitochondrial electron transport be resolved?
Evidence suggests Vitamin K2 cannot substitute Coenzyme Q10 (CoQ10) as an electron carrier in mitochondrial complexes . To address discrepancies:
- Compare redox potentials of Vitamin K2 and CoQ10 using cyclic voltammetry.
- Conduct genome-editing experiments (e.g., CRISPR-Cas9) to modulate mitochondrial Vitamin K2 levels and assess respiratory chain efficiency .
Q. What strategies improve reproducibility in longitudinal studies assessing Vitamin K2’s health effects?
- Standardize protocols for sample storage (e.g., −80°C with antioxidants to prevent degradation).
- Use dual-energy X-ray absorptiometry (DXA) or LC-MS/MS to track bone mineral density or carboxylated osteocalcin as biomarkers .
- Pre-register study designs and share raw data via platforms like Zenodo to enhance transparency .
Q. How can researchers address variability in this compound bioavailability across populations?
- Stratify cohorts by genetic polymorphisms (e.g., VKORC1 or CYP4F2 variants) affecting Vitamin K metabolism.
- Employ stable isotope tracers (e.g., ¹³C-labeled Vitamin K2) to quantify absorption and tissue distribution .
Q. What interdisciplinary approaches are critical for elucidating Vitamin K2’s pleiotropic effects?
- Integrate omics data (e.g., metabolomics to map γ-carboxylation patterns, transcriptomics to identify Vitamin K2-regulated genes).
- Collaborate with computational biologists to model Vitamin K2’s interactions with lipid membranes or nuclear receptors (e.g., SXR/PXR) .
Methodological Frameworks
How to formulate a FINER-compliant research question for Vitamin K2 studies?
Apply the FINER criteria:
- Feasible : Ensure access to validated assays (e.g., HPLC) and clinical cohorts.
- Novel : Target understudied isoforms (e.g., 2Z,10Z vs. MK-4/MK-7).
- Ethical : Obtain IRB approval for human trials, especially vulnerable populations (e.g., osteoporosis patients) .
Q. What ethical considerations are paramount in Vitamin K2 clinical trials?
- Disclose conflicts of interest (e.g., funding from supplement manufacturers).
- Implement blinding and placebo controls to minimize bias.
- Adhere to CONSORT guidelines for reporting randomized trials .
Data Presentation & Validation
Q. How should researchers report conflicting data on Vitamin K2’s antioxidant vs. pro-oxidant effects?
- Use supplemental figures to show context-dependent outcomes (e.g., dose, cell type).
- Discuss limitations (e.g., in vitro vs. in vivo models) and propose follow-up experiments (e.g., ROS scavenger co-treatment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
